But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)

Catalog No.
S13045252
CAS No.
184473-81-2
M.F
C16H12N2O4
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-2-enedioic acid--benzo[f][1,7]naphthyridine (1...

CAS Number

184473-81-2

Product Name

But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)

IUPAC Name

benzo[f][1,7]naphthyridine;but-2-enedioic acid

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C12H8N2.C4H4O4/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11;5-3(6)1-2-4(7)8/h1-8H;1-2H,(H,5,6)(H,7,8)

InChI Key

QJHOLEZCGOCKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3.C(=CC(=O)O)C(=O)O

But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) is a chemical compound characterized by the presence of a but-2-enedioic acid moiety and a benzo[f][1,7]naphthyridine structure. The benzo[f][1,7]naphthyridine portion consists of a fused tricyclic heteroaromatic system, which is part of the diazaphenanthrene family. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

The chemical reactivity of but-2-enedioic acid--benzo[f][1,7]naphthyridine can be attributed to the functional groups present in its structure. Notable reactions include:

  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions with various dipolarophiles, leading to the formation of new cyclic structures.
  • N-Oxidation and Quaternization: The benzo[f][1,7]naphthyridine moiety can undergo N-oxidation and quaternization, enhancing its reactivity towards nucleophiles .
  • Amide Formation: The carboxylic acid group from but-2-enedioic acid can react with amines to form amide bonds, which are crucial for creating derivatives with improved biological properties .

But-2-enedioic acid--benzo[f][1,7]naphthyridine exhibits a wide spectrum of biological activities. Research indicates that compounds within the benzonaphthyridine family demonstrate:

  • Antimicrobial Properties: They have shown bactericidal and fungicidal activities, making them potential candidates for developing new antibiotics .
  • Anticancer Activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology.
  • Ligand Properties: The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit unique biological effects .

Synthesis of but-2-enedioic acid--benzo[f][1,7]naphthyridine can be achieved through various methods:

  • Cyclization Reactions: Utilizing starting materials like 2-chloro-3-amino-pyridine and acrylates under Lewis acid catalysis allows for the formation of the naphthyridine core .
  • Modified Isoprenylation: This method involves the introduction of isoprenyl groups into the naphthyridine structure, which can enhance biological activity .
  • Functional Group Transformations: Post-synthetic modifications such as oxidation or reduction can be employed to tailor the properties of the compound further.

The applications of but-2-enedioic acid--benzo[f][1,7]naphthyridine span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Material Science: Its unique structural features may lend themselves to applications in developing advanced materials with specific electronic or optical properties.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules.

Interaction studies involving but-2-enedioic acid--benzo[f][1,7]naphthyridine focus on its binding affinities with various biological targets. These studies include:

  • Enzyme Inhibition Assays: Evaluating how well the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating interactions with cellular receptors that may mediate its biological effects.

These studies help elucidate the mechanism of action and potential therapeutic uses of this compound.

Several compounds share structural similarities with but-2-enedioic acid--benzo[f][1,7]naphthyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzo[c][1,5]naphthyridineFused bicyclic systemKnown for its distinct antimicrobial properties
Benzo[h][1,6]naphthyridineFused bicyclic systemExhibits different reactivity patterns compared to benzo[f][1,7]naphthyridine
Benzonaphthyridine derivativesVaried substitutions on naphthyridineBroad spectrum of biological activities

Each of these compounds possesses unique properties that differentiate them from but-2-enedioic acid--benzo[f][1,7]naphthyridine while sharing similar structural characteristics. The exploration of these similarities aids in understanding the structure–activity relationship critical for drug development.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

296.07970687 g/mol

Monoisotopic Mass

296.07970687 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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